![molecular formula C8H8BrN3O B1528543 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1393845-84-5](/img/structure/B1528543.png)
5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the formula C₈H₈BrN₃O . It is used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolo[2,3-d]pyrimidine core with bromo, methoxy, and methyl substituents . The exact structure can be determined using techniques such as NMR .Physical And Chemical Properties Analysis
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a melting point of 151–153 °C . Its molecular formula is C₈H₈BrN₃O .Scientific Research Applications
- Researchers have explored the use of pyrrolo[2,3-d]pyrimidine derivatives as potential anti-cancer agents. Notably, compounds featuring this scaffold, such as ribociclib and palbociclib, are selective CDK4/6 inhibitors. These inhibitors show promise in treating metastatic breast cancer by targeting cell cycle regulation .
- The combination of active fragments from docosahexaenoic acid (DHA) and CDK4/6 inhibitors may enhance selectivity and antiproliferative effects on breast cancer cells .
- Researchers have evaluated the enzymatic inhibitory activity of 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine against CDK2/cyclin A2. Such studies provide insights into its potential as a kinase inhibitor .
- Scientists have designed and synthesized novel pyrrolo[2,3-d]pyrimidine derivatives. These compounds exhibit diverse pharmacological properties, including potential anti-cancer effects. Structural confirmation through NMR analysis has been crucial in this field .
Anti-Breast Cancer Activity
Enzymatic Inhibition Studies
Drug Design and Synthesis
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-3-5(9)6-7(12)10-4-11-8(6)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFLTSHIUZFYDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101199217 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1393845-84-5 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101199217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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